molecular formula C9H10O3S B263427 4-Prop-1-en-2-ylbenzenesulfonic acid

4-Prop-1-en-2-ylbenzenesulfonic acid

Katalognummer B263427
Molekulargewicht: 198.24 g/mol
InChI-Schlüssel: LNIRBSSUMJWSBZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Prop-1-en-2-ylbenzenesulfonic acid, also known as p-vinylbenzenesulfonic acid, is a colorless liquid that is soluble in water and organic solvents. It is widely used in scientific research due to its unique properties such as high reactivity, strong acidity, and high water solubility.

Wirkmechanismus

The mechanism of action of 4-Prop-1-en-2-ylbenzenesulfonic acid is due to its strong acidity and high reactivity. It can act as a strong acid catalyst in various chemical reactions such as esterification, alkylation, and acylation. It can also form stable complexes with metal ions, which have applications in catalysis and electrochemistry.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 4-Prop-1-en-2-ylbenzenesulfonic acid. However, studies have shown that it can cause skin and eye irritation, and inhalation of its vapors can cause respiratory irritation. Therefore, proper safety measures should be taken when handling this compound.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 4-Prop-1-en-2-ylbenzenesulfonic acid is its high reactivity, which makes it a useful reagent in various chemical reactions. It is also highly water-soluble, which makes it easy to handle in aqueous solutions. However, its strong acidity can make it difficult to handle in certain reactions, and it can also be corrosive to some materials.

Zukünftige Richtungen

There are several future directions for the research and development of 4-Prop-1-en-2-ylbenzenesulfonic acid. One potential area of research is the synthesis of new polymers and organic compounds using this compound as a monomer or reactant. Another potential area of research is the development of new catalytic systems using this compound as a ligand. Additionally, the safety and toxicity of this compound should be further investigated to ensure its safe handling and use in scientific research.
Conclusion:
In conclusion, 4-Prop-1-en-2-ylbenzenesulfonic acid is a versatile compound with a wide range of applications in scientific research. Its unique properties such as high reactivity, strong acidity, and high water solubility make it a useful reagent in various chemical reactions. However, its strong acidity and potential toxicity require proper safety measures to be taken when handling this compound. Further research and development of this compound could lead to new applications in various fields such as catalysis, materials science, and biomedical engineering.

Synthesemethoden

The synthesis of 4-Prop-1-en-2-ylbenzenesulfonic acid can be achieved through various methods such as the reaction of p-toluenesulfonyl chloride with acetylene, the reaction of p-toluenesulfonyl chloride with vinyl magnesium bromide, or the reaction of p-toluenesulfonyl chloride with sodium acetylide. However, the most common method is the reaction of p-toluenesulfonyl chloride with acetylene in the presence of a palladium catalyst.

Wissenschaftliche Forschungsanwendungen

4-Prop-1-en-2-ylbenzenesulfonic acid has a wide range of applications in scientific research. It is commonly used as a monomer in the synthesis of various polymers such as polyvinylbenzenesulfonic acid, which has applications in ion exchange chromatography, water treatment, and biomedical engineering. It is also used as a reactant in the synthesis of various organic compounds such as sulfonated benzene derivatives, which have applications in the pharmaceutical industry as intermediates for the synthesis of drugs.

Eigenschaften

Produktname

4-Prop-1-en-2-ylbenzenesulfonic acid

Molekularformel

C9H10O3S

Molekulargewicht

198.24 g/mol

IUPAC-Name

4-prop-1-en-2-ylbenzenesulfonic acid

InChI

InChI=1S/C9H10O3S/c1-7(2)8-3-5-9(6-4-8)13(10,11)12/h3-6H,1H2,2H3,(H,10,11,12)

InChI-Schlüssel

LNIRBSSUMJWSBZ-UHFFFAOYSA-N

SMILES

CC(=C)C1=CC=C(C=C1)S(=O)(=O)O

Kanonische SMILES

CC(=C)C1=CC=C(C=C1)S(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.